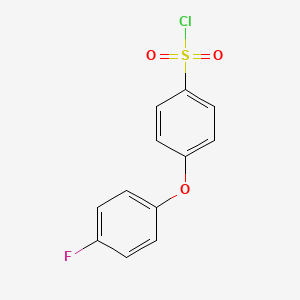

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone and related compounds has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of similar compounds have been investigated using Gaussian09 software package, with results showing good agreement with experimental infrared bands and X-ray diffraction (XRD) data . The geometrical parameters derived from these studies are consistent with the observed data, indicating a reliable prediction of the molecular structure. Additionally, the molecular electrostatic potential (MEP) analysis reveals that the negative charge is predominantly located over the carbonyl group, while the positive regions are over the aromatic rings . This information is crucial for understanding the reactivity and interaction of the molecule with other species.

Synthesis Analysis

The synthesis of substituted thiophenes, which are structurally related to 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone, involves various chemical reactions. For example, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone is reported to start with a precursor compound that is reacted with dry ethanol and orthophosphoric acid, followed by purification steps including thin-layer chromatography (TLC) and silica gel filtration . The reaction conditions, such as temperature and reaction time, are optimized to yield the desired product, which is then recrystallized using ethanol.

Chemical Reactions Analysis

The chemical reactivity of the molecule can be inferred from the MEP analysis, which suggests that the carbonyl group is a likely site for electrophilic attack due to its negative charge, while the aromatic rings might be sites for nucleophilic attack . The presence of the fluorine atom and the carbonyl group attached to the pyrazoline ring in related compounds are crucial for binding, indicating that these functional groups are reactive and play a significant role in the molecule's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone can be deduced from the studies of similar compounds. The HOMO-LUMO analysis is used to determine charge transfer within the molecule, which is essential for understanding its electronic properties . The first hyperpolarizability is calculated to assess the compound's role in nonlinear optics, suggesting potential applications in this field . Additionally, the fluorescence enhancement observed in europium (III) complexes with related ligands indicates that such compounds may exhibit significant luminescence properties, which could be relevant for the development of new materials .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

The structural analysis and synthesis methods of related compounds provide foundational insights for understanding their potential applications. For instance, the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals significant information about its molecular arrangement and potential for diverse biological activities. Such compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects, besides applications in material science like in thin-film transistors and solar cells (S. Nagaraju et al., 2018).

Antimicrobial Activity

Research on novel Schiff bases using related compounds has demonstrated significant antimicrobial activity. These bases were synthesized from related thiophene derivatives and screened for their in vitro antimicrobial activity, with several showing excellent activity compared to other derivatives. This indicates the potential of such compounds in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Anti-Breast Cancer Applications

In the quest for anti-cancer therapies, the synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles from related thiophene derivatives has shown promising results against MCF-7 tumor cells. This suggests the potential use of such compounds in developing anti-breast cancer agents, showcasing their applicability in oncological research (Huda K. Mahmoud et al., 2021).

Molecular Docking and Nonlinear Optics

The molecular structure and docking studies of similar fluorophenyl compounds have been investigated to explore their potential as anti-neoplastic agents and their role in nonlinear optics. Such studies offer insights into the molecular interactions that could be harnessed for therapeutic purposes and the development of materials with novel optical properties (Y. Mary et al., 2015).

Antioxidant and Anti-inflammatory Activities

Further studies into related compounds have unveiled their antioxidant and anti-inflammatory potentials. This is significant for the development of novel therapeutic agents that could address conditions associated with oxidative stress and inflammation, highlighting the broad applicability of such compounds in medical research (N. Karande & L. Rathi, 2017).

Eigenschaften

IUPAC Name |

1-[5-(4-fluorophenyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDBZXRWFKKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382400 | |

| Record name | 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone | |

CAS RN |

886361-46-2 | |

| Record name | 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)